molecular formula C3H2ClN3O B11782855 4-Chloro-1,3,5-triazin-2-ol

4-Chloro-1,3,5-triazin-2-ol

Cat. No.: B11782855
M. Wt: 131.52 g/mol
InChI Key: FKCZBCAVNSXTFW-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-triazin-2-ol is a heterocyclic compound with a triazine ring structure. It is known for its versatile chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the triazine ring, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3,5-triazin-2-ol typically involves the reaction of cyanuric chloride with water under controlled conditions. The reaction proceeds as follows: [ \text{C}_3\text{N}_3\text{Cl}_3 + \text{H}_2\text{O} \rightarrow \text{C}_3\text{N}_3\text{Cl}_2\text{OH} + \text{HCl} ] This reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where cyanuric chloride is hydrolyzed in the presence of water. The reaction is carefully monitored to maintain optimal temperature and pH levels, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3,5-triazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1,3,5-triazin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, resins, and polymers due to its reactive nature

Mechanism of Action

The mechanism of action of 4-Chloro-1,3,5-triazin-2-ol involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the electrophilic nature of the chlorine atom and the hydroxyl group on the triazine ring. The compound can interact with amino acids, nucleotides, and other biological molecules, leading to modifications that affect their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,3,5-triazin-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and hydroxyl groups allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

6-chloro-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O/c4-2-5-1-6-3(8)7-2/h1H,(H,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCZBCAVNSXTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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